tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
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Overview
Description
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is an organic compound that features a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthesis is approximately 59.5% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the trifluoroacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced carbamate derivatives .
Scientific Research Applications
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ceftolozane, a fifth-generation cephalosporin antibiotic.
Organic Synthesis: It serves as a building block for the construction of diverse heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and trifluoroacetyl-containing compounds. Examples are:
- 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxamide
- tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Uniqueness
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is unique due to its combination of a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C11H13F3N4O3 |
---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Origin of Product |
United States |
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